

Forigerimod: A Technical Guide to a Novel CD4 T-Cell Modulator

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Forigerimod (also known as P140, Lupuzor™, and IPP-201101) is an investigational immunomodulatory agent that represents a novel approach to the treatment of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE). It is a 21-amino acid synthetic peptide derived from the human spliceosomal U1 small nuclear ribonucleoprotein 70kDa (U1-70k) protein, with a strategic phosphorylation at serine 140. Forigerimod's unique mechanism of action centers on the modulation of CD4+ T-cell activity through the inhibition of chaperone-mediated autophagy (CMA). This technical guide provides an in-depth overview of Forigerimod, including its molecular mechanism, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes, leading to widespread inflammation and tissue damage. CD4+ T-cells play a pivotal role in the pathogenesis of SLE by providing help to autoreactive B cells, promoting inflammation, and contributing to organ damage. Current treatments for SLE often involve broad immunosuppression, which can lead to significant side effects.



Forigerimod offers a more targeted approach by modulating the activation of auto-reactive T-cells without inducing widespread immunosuppression.[1] Its development has progressed through Phase III clinical trials, demonstrating a favorable safety profile and promising efficacy in subsets of SLE patients.[1][2]

Mechanism of Action

Forigerimod's primary mechanism of action involves the inhibition of chaperone-mediated autophagy (CMA), a selective lysosomal degradation pathway for soluble cytosolic proteins. In the context of SLE, CMA is aberrantly upregulated in lymphocytes.

The proposed signaling pathway for **Forigerimod** is as follows:

- Cellular Uptake: Forigerimod enters antigen-presenting cells (APCs), such as B-cells, through a clathrin-dependent endo-lysosomal pathway.
- Inhibition of Chaperone-Mediated Autophagy (CMA): Inside the cell, Forigerimod disrupts
 the normal function of CMA. This process is crucial for the degradation and recycling of
 cellular proteins.
- Reduced Antigen Processing and Presentation: By inhibiting CMA, Forigerimod leads to a
 decrease in the processing of self-antigens and their subsequent presentation on Major
 Histocompatibility Complex (MHC) class II molecules on the surface of APCs.
- Modulation of CD4+ T-Cell Activation: The reduced presentation of self-antigens to autoreactive CD4+ T-cells leads to their hypo-responsiveness. This modulation of T-cell activation is a key step in dampening the autoimmune response.
- Potential Role as an Altered Peptide Ligand: It has also been suggested that Forigerimod
 may act as an altered peptide ligand for the T-cell receptor (TCR), further contributing to the
 restoration of immune tolerance.[3]

Forigerimod's Proposed Mechanism of Action.

Preclinical Data

Preclinical studies in the MRL/lpr mouse model of lupus have been instrumental in elucidating the mechanism of action and therapeutic potential of **Forigerimod**.



MRL/Ipr Mouse Model Studies

• Treatment Protocol: Female MRL/lpr mice are typically treated with **Forigerimod** (e.g., 100 μ g/mouse, intraperitoneally) starting at an age when disease manifestations begin to appear (e.g., 8-10 weeks of age) and continued for several weeks.[2] Control groups receive a saline vehicle.

Key Findings:

- Reduced Proteinuria: Forigerimod treatment significantly reduces the development of proteinuria, a hallmark of lupus nephritis.
- Decreased Lymphadenopathy and Splenomegaly: A notable reduction in the size of lymph nodes and spleens is observed in treated mice, indicating a decrease in lymphocyte proliferation.
- Reduced Autoantibody Levels: Forigerimod treatment leads to a decrease in the titers of anti-dsDNA and anti-cardiolipin antibodies.
- Improved Survival: Treated mice exhibit a significant improvement in overall survival compared to control animals.
- Correction of Autophagy Defects: Studies have shown that Forigerimod normalizes the dysregulated autophagy processes observed in the salivary glands of MRL/lpr mice.[2]

Clinical Data

Forigerimod has undergone several clinical trials in patients with SLE. The data from Phase IIb and Phase III studies have provided valuable insights into its efficacy and safety.

Phase IIb Clinical Trial

A randomized, double-blind, placebo-controlled Phase IIb study evaluated the efficacy and safety of **Forigerimod** in patients with moderate to severe SLE.[3]

Table 1: Key Efficacy Endpoints from the Phase IIb Clinical Trial of **Forigerimod** (Lupuzor™) in SLE Patients



Endpoint	Forigerimod (200 µg every 4 weeks) + Standard of Care	Placebo + Standard of Care	p-value
SLE Responder Index (SRI) Response at Week 12			
Intent-to-Treat (ITT) Population	53.1%	36.2%	<0.05
Patients with Clinical SLEDAI-2K ≥ 6	62%	39%	0.016
SLE Responder Index (SRI) Response at Week 24			
Intent-to-Treat (ITT) Population	59.2%	53.1%	Not Statistically Significant

SRI response is a composite endpoint defined as a \geq 4-point reduction in the SELENA-SLEDAI score, no new BILAG A or \leq 1 new BILAG B organ domain score, and no worsening (<0.3-point increase) in Physician's Global Assessment.[4]

Phase III Clinical Trial

A pivotal Phase III trial was conducted to further evaluate the efficacy and safety of **Forigerimod** in a larger SLE patient population.[5][6] The trial was a 52-week, randomized, double-blind, placebo-controlled study.[6] An open-label extension study also provided long-term safety and efficacy data.[3]

Table 2: Efficacy Data from the Phase III Open-Label Extension Study of **Forigerimod** (Lupuzor™)



Endpoint (at 24 weeks)	Responder Rate
Clinical SLEDAI-2K Score of 0	32%
Reduction in Clinical SLEDAI-2K Score of ≥ 4 points	36%

Further analysis of the Phase III data revealed that in the European cohort of patients who were anti-dsDNA autoantibody positive, **Forigerimod** showed a statistically significant reduction in disease activity compared to placebo (71.1% vs 48.8%, p=0.0218).

Experimental Protocols

This section provides an overview of key experimental methodologies used to study **Forigerimod**.

Chaperone-Mediated Autophagy (CMA) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of **Forigerimod** on CMA.

Objective: To determine if **Forigerimod** inhibits the lysosomal degradation of a CMA-specific substrate.

Materials:

- Isolated lysosomes from cultured cells (e.g., B-lymphocytes) or animal tissue.
- Recombinant CMA substrate protein (e.g., GAPDH).
- Forigerimod (P140 peptide).
- Protease inhibitors.
- Western blotting reagents.

Procedure:

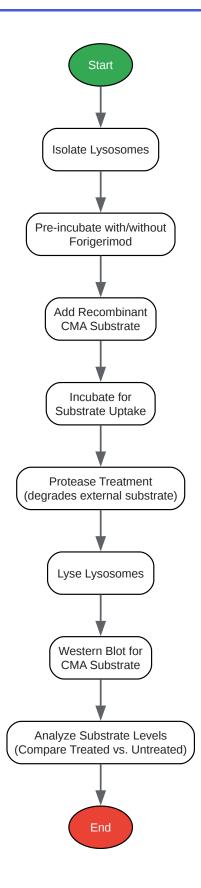






- Isolate Lysosomes: Isolate intact lysosomes from the cells or tissues of interest using a lysosome enrichment kit.
- Pre-incubation: Incubate the isolated lysosomes with or without **Forigerimod** at a predetermined concentration for a specified time.
- Substrate Addition: Add the recombinant CMA substrate to the lysosome suspensions.
- Incubation: Incubate the mixture to allow for substrate uptake and degradation.
- Protease Treatment: Treat a subset of samples with proteases to degrade any substrate that has not been internalized into the lysosomes.
- Lysis and Western Blotting: Lyse the lysosomes and analyze the amount of the CMA substrate by Western blotting. A higher amount of the substrate in the **Forigerimod**-treated samples compared to the untreated controls indicates inhibition of CMA.





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Workflow for a Chaperone-Mediated Autophagy (CMA) Inhibition Assay.



Flow Cytometry Analysis of CD4+ T-Cell Subsets

Objective: To evaluate the effect of **Forigerimod** on the frequency and phenotype of CD4+ T-cell subsets (e.g., Th1, Th2, Th17, Treg).

Materials:

- Peripheral blood mononuclear cells (PBMCs) from SLE patients or healthy controls.
- Fluorescently conjugated antibodies against CD3, CD4, and markers for T-cell subsets (e.g., CXCR3 for Th1, CCR4 for Th2, CCR6 for Th17, CD25 and FoxP3 for Tregs).
- Flow cytometer.

Procedure:

- Isolate PBMCs: Isolate PBMCs from blood samples using density gradient centrifugation.
- Cell Culture (Optional): Culture PBMCs in the presence or absence of Forigerimod and with appropriate stimulation (e.g., anti-CD3/CD28).
- Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers (CD3, CD4, CXCR3, CCR4, CCR6, CD25).
- Fixation and Permeabilization: Fix and permeabilize the cells for intracellular staining.
- Intracellular Staining: Stain for intracellular markers, such as the transcription factor FoxP3 for Treg identification.
- Data Acquisition: Acquire data on a flow cytometer.
- Data Analysis: Analyze the data to determine the percentage of different CD4+ T-cell subsets in the Forigerimod-treated versus untreated samples.

Impact on Cytokine Profile

While direct quantitative data on **Forigerimod**'s effect on specific cytokine levels from clinical trials is limited, its mechanism of action suggests a modulation of the pro-inflammatory cytokine



milieu characteristic of SLE. In SLE, there is typically an overproduction of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[7][8] By dampening the activation of autoreactive Th1 and Th17 cells, which are major producers of IFN-γ and IL-17 respectively, **Forigerimod** is expected to lead to a reduction in these pro-inflammatory cytokines. Furthermore, by potentially promoting a shift towards a more regulatory T-cell (Treg) phenotype, it may enhance the production of anti-inflammatory cytokines like IL-10.

Conclusion

Forigerimod is a promising, first-in-class CD4 T-cell modulator with a novel mechanism of action targeting chaperone-mediated autophagy. Preclinical and clinical data have demonstrated its potential to safely and effectively treat SLE by restoring immune tolerance without causing broad immunosuppression. Further research and ongoing clinical development will continue to delineate its full therapeutic potential and place in the management of autoimmune diseases. The detailed understanding of its molecular interactions and the development of robust experimental protocols are crucial for advancing this and similar targeted therapies.

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